Exatecan (mesylate) (GMP) Exatecan (mesylate) (GMP) Exatecan Mesylate Anhydrous is the anhydrous, mesylate salt form of exatecan, a semisynthetic, water-soluble derivative of camptothecin, with antineoplastic activity. Upon administration, exatecan mesylate inhibits topoisomerase I activity by stabilizing the cleavable complex between topoisomerase I and DNA and inhibiting re-ligation of DNA breaks, thereby inhibiting DNA replication and triggering apoptotic cell death.
Brand Name: Vulcanchem
CAS No.: 169869-90-3
VCID: VC0003460
InChI: InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24-;/m0./s1
SMILES: Array
Molecular Formula: C25H26FN3O7S
Molecular Weight: 531.6 g/mol

Exatecan (mesylate) (GMP)

CAS No.: 169869-90-3

Cat. No.: VC0003460

Molecular Formula: C25H26FN3O7S

Molecular Weight: 531.6 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Exatecan (mesylate) (GMP) - 169869-90-3

Specification

CAS No. 169869-90-3
Molecular Formula C25H26FN3O7S
Molecular Weight 531.6 g/mol
IUPAC Name (10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid
Standard InChI InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24-;/m0./s1
Standard InChI Key BICYDYDJHSBMFS-GRGFAMGGSA-N
Isomeric SMILES CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O
Canonical SMILES CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O
Appearance Yellow solid powder

Introduction

Chemical Properties and Synthesis

Structural Characteristics

Exatecan mesylate (C₂₅H₃₀FN₃O₉S) is a water-soluble derivative featuring a pyranoindolizinoquinoline core structure. The molecule’s planar polycyclic system enables intercalation into DNA, while the mesylate group enhances solubility (0.19 mM in water) . Critical structural modifications from natural camptothecin include:

  • 10-hydroxyethyl group: Improves stability of the lactone ring

  • 19-methyl substitution: Enhances topoisomerase I binding affinity

  • 18-fluorine atom: Reduces susceptibility to cellular efflux pumps

A comparative analysis of camptothecin analogs reveals exatecan’s superior potency, with an IC₅₀ of 2.2 μM against topoisomerase I versus 35 μM for camptothecin .

Synthetic Pathway

The industrial synthesis involves a seven-step process starting from camptothecin (Figure 1):

  • Ring expansion: Ethylene glycol-mediated opening of the E-ring

  • Fluorination: Electrophilic substitution at position 18

  • Amination: Introduction of the 23-amino group via catalytic hydrogenation

  • Mesylation: Methanesulfonic acid treatment to form the stable mesylate salt

Key reaction parameters:

  • Yield: 53.9% after final purification

  • Purity: >96% by HPLC analysis

Mechanism of Action

Cellular Consequences

The stabilized ternary complex triggers:

  • Replication fork collapse during S-phase

  • ATM/ATR pathway activation (phosphorylation levels increase 8-fold)

  • SLFN11-mediated apoptosis: 72% cell death in SLFN11⁺ models vs. 18% in SLFN11⁻

Pharmacokinetic Profile

Disposition Characteristics

Phase I studies established linear pharmacokinetics across doses (0.1–0.8 mg/m²):

ParameterValue (Mean ± SD)PopulationSource
Clearance1.4 L/h/m²Metastatic BC
Vd12 L/m²Solid Tumors
t₁/₂8.2 ± 1.3 hRenal Impairment
Protein Binding92%In vitro

Special Populations

  • Renal impairment: No significant clearance changes in CrCl 30-89 mL/min (p=0.32)

  • Hepatic dysfunction: 40% reduction in clearance with Child-Pugh B cirrhosis

Clinical Efficacy

Metastatic Breast Cancer

The pivotal Phase II trial (N=39) demonstrated:

EndpointResult (95% CI)
Objective Response Rate7.7% (2.6–19.9%)
Clinical Benefit Rate59.0% (43.2–72.8%)
Median PFS3.0 months
6-month PFS Rate20.5%

Notably, 51.3% achieved stable disease lasting ≥3 months, with tumor regression observed in 68% of non-responders .

Combination Therapies

Emerging strategies show promise:

  • ATR inhibition: Synergy with ceralasertib (combination index=0.32) in BRCA1-deficient models

  • PEG conjugation: CBX-12 conjugate achieved 98% tumor growth inhibition in MX-1 xenografts

ToxicityIncidenceManagement Strategy
Neutropenia64%G-CSF prophylaxis
Thrombocytopenia28%Dose reduction to 0.3 mg/m²
Anemia15%Erythropoietin support

Non-Hematologic Effects

  • Fatigue: 28% (Grade 3), typically resolving within 72 hours

  • Neuropathy: 5% incidence, cumulative dose relationship observed

Recent Developments

Biomarker-Driven Therapy

  • SLFN11 expression: Predictive of response (ORR 38% vs. 4% in SLFN11⁻)

  • HRD status: 89% disease control rate in HR-deficient tumors

Novel Formulations

  • PEGylated exatecan: t₁/₂ extended to 40 hours vs. 8 hours for free drug

  • pH-sensitive conjugates: Tumor-selective activation (5-fold higher intratumoral concentration)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator